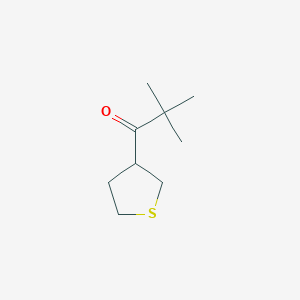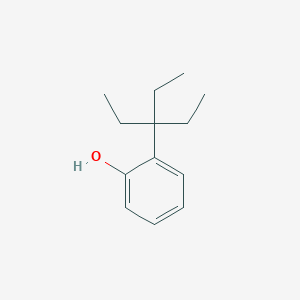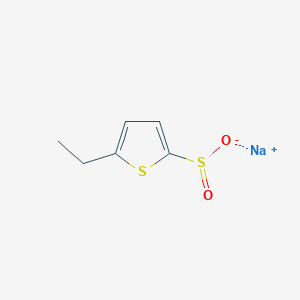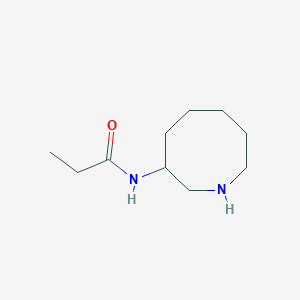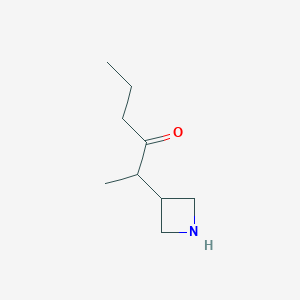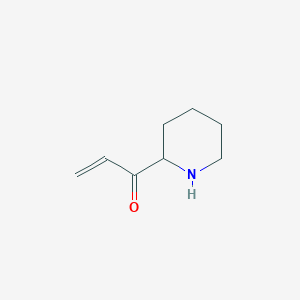
1-(Piperidin-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Piperidin-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring attached to a prop-2-en-1-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Piperidin-2-yl)prop-2-en-1-one can be synthesized through a one-pot, solvent-free, and catalyst-free procedure. This method involves the reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation. The reaction mixture is poured into ice-cold water, and the solid material that precipitates is filtered off, washed with water, dried, and purified by column chromatography using silica gel in n-hexane–ethyl acetate .
Industrial Production Methods
The industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of microwave irradiation and solvent-free conditions makes the process more environmentally friendly and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
1-(Piperidin-2-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The piperidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(Piperidin-2-yl)prop-2-en-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antitumor properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(Piperidin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparación Con Compuestos Similares
1-(Piperidin-2-yl)prop-2-en-1-one can be compared with other similar compounds, such as:
1-(Piperidin-1-yl)prop-2-en-1-one: Similar structure but different substitution pattern.
1-(1-oxo-3-phenyl-2-propenyl)piperidine: Contains a phenyl group instead of a piperidine ring.
1-(1-oxo-2-octadecenyl)piperidine: Contains a longer aliphatic chain
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.
Propiedades
Fórmula molecular |
C8H13NO |
|---|---|
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
1-piperidin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C8H13NO/c1-2-8(10)7-5-3-4-6-9-7/h2,7,9H,1,3-6H2 |
Clave InChI |
NLAWCJTVQFVJET-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)C1CCCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


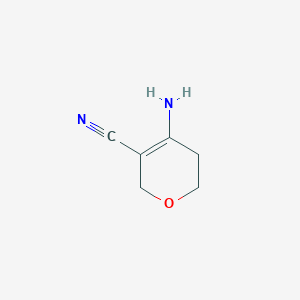
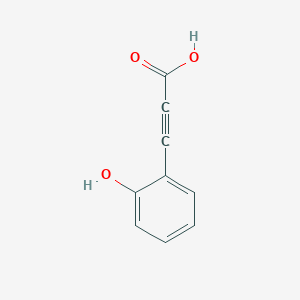
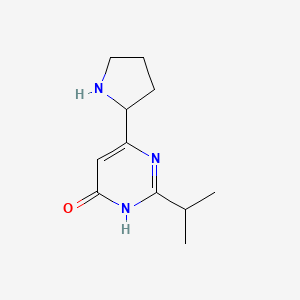
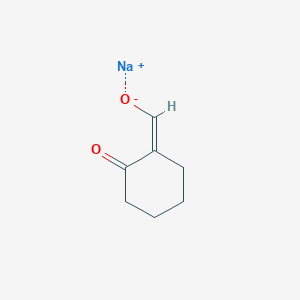
![5-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole](/img/structure/B13168793.png)


![N-{3-[methyl(phenyl)amino]propyl}-1H-imidazole-1-carboxamide](/img/structure/B13168813.png)
